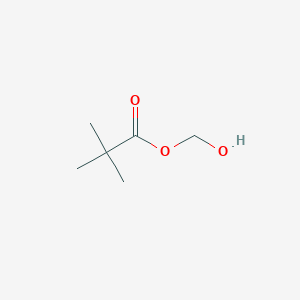![molecular formula C12H8BrN3 B13987987 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom and a phenyl group in its structure makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include refluxing in solvents like acetic acid or dioxane, and the use of reagents such as phosphorus oxychloride for cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents in anhydrous conditions.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
1H-Pyrrolo[2,3-b]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H8BrN3 |
|---|---|
Peso molecular |
274.12 g/mol |
Nombre IUPAC |
4-bromo-1-phenylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-11-7-14-8-12-10(11)6-15-16(12)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
NPAFJILJIXIRNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CN=CC(=C3C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)



![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)






